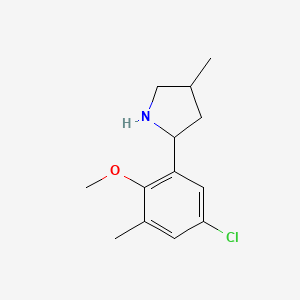
Tert-butyl (5-cyanofuran-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5-cyanofuran-2-yl)carbamate is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further connected to a 5-cyanofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-cyanofuran-2-yl)carbamate typically involves the reaction of 5-cyanofuran-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the carbamate .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (5-cyanofuran-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted carbamates .
Aplicaciones Científicas De Investigación
Tert-butyl (5-cyanofuran-2-yl)carbamate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-cyanofuran-2-yl)carbamate involves its interaction with molecular targets through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyanofuran ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (2-oxo-2H-pyran-5-yl)carbamate: This compound also features a tert-butyl carbamate group but is attached to a pyran ring instead of a furan ring.
Tert-butyl (2-aminophenyl)carbamate: This compound has a similar carbamate structure but is connected to an aminophenyl group.
Uniqueness
Tert-butyl (5-cyanofuran-2-yl)carbamate is unique due to the presence of the cyanofuran ring, which imparts distinct electronic properties and reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic and medicinal applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
tert-butyl N-(5-cyanofuran-2-yl)carbamate |
InChI |
InChI=1S/C10H12N2O3/c1-10(2,3)15-9(13)12-8-5-4-7(6-11)14-8/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
YUACZWFXODTCKP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(O1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)
![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)



![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)
![(5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B12892699.png)
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12892701.png)

![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)



